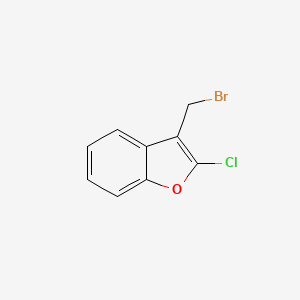

3-(Bromomethyl)-2-chloro-1-benzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-chloro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGKSUBDZYVPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 3 Bromomethyl 2 Chloro 1 Benzofuran

Reactivity of the Bromomethyl Moiety

The bromomethyl group, being a benzylic halide, is the most reactive site on the molecule for many transformations. Its reactivity is enhanced by the adjacent benzofuran (B130515) ring system, which can stabilize reaction intermediates.

The carbon-bromine bond in the bromomethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions, which can proceed through two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). masterorganicchemistry.com

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored for primary alkyl halides due to minimal steric hindrance. youtube.com Since the bromomethyl group is a primary halide, the SN2 pathway is a highly probable mechanism.

Conversely, the SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comyoutube.com While primary carbocations are typically unstable, the carbocation formed from 3-(bromomethyl)-2-chloro-1-benzofuran would be a benzylic-type carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized into the benzofuran ring system. youtube.com This stabilization makes the SN1 pathway a plausible alternative, especially under conditions that favor carbocation formation, such as the use of polar protic solvents. youtube.comyoutube.com

The choice between the SN1 and SN2 pathways is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the reaction temperature. youtube.com For this compound, a competition between the two pathways is expected, with the specific reaction conditions determining the predominant mechanism. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary | Primary > Secondary | The substrate is a primary halide (favors SN2), but can form a resonance-stabilized benzylic carbocation (favors SN1). |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, CN⁻, RS⁻) | The reaction outcome depends on the chosen nucleophile. |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) | The choice of solvent can be used to direct the reaction towards the desired pathway. |

| Leaving Group | Good leaving group | Good leaving group | Bromide (Br⁻) is a good leaving group for both mechanisms. |

Elimination reactions, which result in the formation of an alkene, typically compete with nucleophilic substitution. libretexts.org The most common mechanisms are E1 and E2, both of which require the removal of a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group.

In the case of this compound, the bromomethyl group is attached to the C3 position of the benzofuran ring. This carbon (C3) is part of an aromatic system and has no hydrogen atoms attached. The adjacent carbon within the substituent is the methylene (B1212753) carbon itself, which also lacks an adjacent carbon with protons. Consequently, a standard β-elimination reaction to form a stable olefin is not structurally possible for this compound.

The benzylic position of the bromomethyl group is susceptible to radical reactions. The synthesis of similar bromomethyl benzofuran derivatives often employs N-bromosuccinimide (NBS) in the presence of a radical initiator, proceeding via a free-radical chain mechanism. mdpi.comchemicalbook.com This indicates the relative stability of the benzylic radical intermediate.

The C-Br bond in this compound can undergo homolytic cleavage when exposed to radical initiators (e.g., AIBN) or UV light. This process generates a bromine radical and a resonance-stabilized benzylic radical at the 3-position. The stability of this radical is conferred by the delocalization of the unpaired electron over the benzofuran ring system. This reactive intermediate can then participate in various radical-mediated processes, such as polymerization or coupling reactions. nih.gov

Reactivity of the Chloro Substituent on the Benzofuran Ring

The chloro group attached directly to the benzofuran ring at the C2 position exhibits reactivity characteristic of an aryl halide. Its reactivity is considerably lower than that of the bromomethyl group.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for replacing the chloro substituent. However, these reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.govyoutube.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

In this compound, the benzofuran ring itself is not strongly electron-deficient. The fused oxygen atom donates electron density to the ring through resonance, which deactivates the ring towards nucleophilic attack. While the chloro and bromomethyl groups are inductively electron-withdrawing, they are not potent enough activators to facilitate SNAr under typical conditions. Therefore, substitution of the 2-chloro group via the SNAr mechanism is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles.

While the compound can be attacked by nucleophiles at the side chain, the aromatic core is susceptible to attack by electrophiles. Benzofuran is an electron-rich heterocyclic system that readily undergoes electrophilic aromatic substitution. researchgate.net The most reactive positions on the unsubstituted benzofuran ring are C2 and C3. stackexchange.comechemi.com Since these positions are already substituted in this compound, electrophilic attack will occur on the benzene (B151609) portion of the molecule (positions 4, 5, 6, and 7).

The directing effect of the substituents on the ring determines the regioselectivity of the substitution.

The Fused Furan (B31954) Ring: The oxygen atom of the furan ring acts as a strong activating, ortho-para director towards the benzene ring. It directs incoming electrophiles primarily to the C4 and C6 positions.

The 2-Chloro Group: Halogens are deactivating but ortho-para directing due to a balance of inductive withdrawal and resonance donation.

The 3-(Bromomethyl) Group: This group is weakly deactivating due to the inductive effect of the bromine atom.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

Reactivity of the 1-Benzofuran Heterocycle

The 1-benzofuran (also known as coumarone) scaffold is a fused ring system composed of a benzene ring and a furan ring. numberanalytics.com This fusion results in a planar, aromatic heterocycle whose reactivity is a composite of its constituent parts, yet with distinct characteristics arising from their electronic interaction.

The benzofuran system can undergo electrophilic aromatic substitution (EAS) on the benzene portion of the molecule. numberanalytics.commasterorganicchemistry.com The fused furan ring, as a whole, acts as an activating group and directs incoming electrophiles to specific positions on the benzene ring. This directing effect is a consequence of the oxygen atom's ability to donate its lone-pair electrons into the fused aromatic system, thereby stabilizing the cationic intermediates (sigma complexes) formed during the substitution process. stackexchange.com

Common electrophilic aromatic substitution reactions applicable to the benzofuran nucleus include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the benzene ring, typically using reagents like Br₂ or N-bromosuccinimide (NBS). researchgate.net

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. researchgate.net

The reactivity of the benzene ring in benzofuran towards electrophiles is generally higher than that of benzene itself, due to the activating nature of the fused furan ring.

The furan ring component of benzofuran possesses its own distinct reactivity, characterized by its susceptibility to addition reactions, cycloadditions, and ring-opening under certain conditions.

Cycloaddition Reactions: The C2-C3 double bond of the furan ring can participate in cycloaddition reactions. For instance, some benzofuran derivatives can act as dienophiles or, in some cases, as dienes in Diels-Alder reactions. numberanalytics.com Photoinduced [2+2] cycloadditions are also known to occur, leading to the formation of cyclobutane (B1203170) structures. researchgate.net The electron density of the C2-C3 bond is a critical factor in these reactions; electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it.

Ring-Opening Reactions: The furan ring is susceptible to cleavage under various conditions. Acid-catalyzed or transition metal-catalyzed processes can lead to the opening of the heterocyclic ring, providing access to functionalized phenol (B47542) derivatives. researchgate.net For example, palladium-catalyzed reactions have been shown to cleave the C-O bond of the furan ring. researchgate.net Oxidative ring-opening can also occur, where reagents like m-CPBA can initially form an epoxide across the C2-C3 double bond, which then rearranges to yield ring-opened products such as keto esters. mdpi.com The stability of the furan ring is a key consideration, and its opening often requires specific reagents or catalysts to overcome the aromatic stabilization energy. nih.govmagtech.com.cnmdpi.combioorg.orgmdpi.com

Synergistic and Antagonistic Effects of Substituents on Overall Reactivity

Influence on the Furan Ring:

The 3-bromomethyl group is also electron-withdrawing through an inductive effect. Its presence further deactivates the furan ring towards electrophilic attack.

Influence on the Benzene Ring (EAS):

Reactivity of the Bromomethyl Group:

The primary site of reactivity in this molecule is the bromomethyl group . The C-Br bond is polarized, and bromide is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution (Sₙ2 and Sₙ1 reactions) . This is the most facile reaction pathway for this compound.

The 2-chloro substituent exhibits a synergistic effect on this reactivity. Its electron-withdrawing nature can help stabilize the transition state of an Sₙ2 reaction. In a potential Sₙ1 pathway, however, the destabilization of the adjacent carbocation could be a factor.

The table below summarizes the expected effects of the substituents on the different reactive sites of the molecule.

| Reactive Site | Inherent Reactivity of Benzofuran | Effect of 2-Chloro Group | Effect of 3-Bromomethyl Group | Overall Predicted Reactivity |

| Benzene Ring (EAS) | Activated, ortho/para directing | Deactivating | Deactivating | Strongly Deactivated |

| Furan Ring (Cycloaddition) | Moderately Reactive | Deactivating | Deactivating | Strongly Deactivated |

| Bromomethyl Group (Sₙ) | N/A | Activating (Inductive) | Primary Reactive Site | Highly Reactive |

Mechanistic Investigations and Proposed Reaction Pathways

While specific mechanistic studies on this compound are not widely reported, its reaction pathways can be reliably predicted based on the known chemistry of substituted benzofurans and benzyl (B1604629) halides.

The most probable reaction mechanism for this compound involves the nucleophilic substitution at the methyl carbon.

Sₙ2 Mechanism: Given that the carbon is a primary, benzylic-like center, the Sₙ2 pathway is highly favored. A nucleophile (Nu⁻) would attack the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. The transition state would be stabilized by the adjacent π-system of the benzofuran ring.

Proposed Pathway: Nu⁻ + Br-CH₂-(C₈H₄ClO) → [Nu---CH₂---Br]ᵟ⁻-(C₈H₄ClO) → Nu-CH₂-(C₈H₄ClO) + Br⁻

Electrophilic Aromatic Substitution: If forced under harsh conditions, EAS would proceed via the standard mechanism involving the formation of a sigma complex (arenium ion). The incoming electrophile (E⁺) would attack the benzene ring. The combined deactivating effects of the substituents on the furan ring would slow this process considerably. The directing influence would be complex, but substitution at C5 and C7 might be favored, as these positions are meta to the deactivating influence transmitted from the C3 position and are less sterically hindered.

Proposed Pathway (Attack at C7):

Formation of the electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Attack of the benzene π-electrons on the electrophile to form a resonance-stabilized sigma complex.

Deprotonation by a weak base (e.g., HSO₄⁻) to restore aromaticity and yield the substituted product.

Research on related bromoalkyl benzofurans confirms that the brominated side chain is a key site for chemical modification, often serving as a handle to introduce new functional groups and build more complex molecules. mdpi.com These reactions are fundamental in the synthesis of various benzofuran derivatives. mdpi.com

Derivatization Strategies and Complex Synthetic Transformations Utilizing 3 Bromomethyl 2 Chloro 1 Benzofuran

Formation of Carbon-Carbon Bonds

The construction of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. 3-(Bromomethyl)-2-chloro-1-benzofuran offers two key positions for such modifications: the C2 position via the chloro substituent and the C3-methyl position via the bromo substituent.

The chlorine atom at the C2 position of the benzofuran (B130515) ring, being a vinyl chloride, is amenable to palladium-catalyzed cross-coupling reactions. Although vinyl chlorides are generally less reactive than their bromide or iodide counterparts, suitable catalytic systems can facilitate these transformations, enabling the introduction of a variety of substituents.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C2 position of the benzofuran and an organoboron compound, typically an aryl or vinyl boronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. This strategy is highly effective for synthesizing 2-aryl or 2-vinylbenzofuran (B8692172) derivatives, which are prevalent in many pharmaceutical compounds.

Sonogashira Coupling: To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is employed. This reaction couples the 2-chloro-1-benzofuran core with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting 2-alkynylbenzofurans are valuable intermediates for further synthesis, including the construction of more complex heterocyclic systems.

Heck Reaction: The Heck reaction provides a method to couple the C2 position with an alkene, forming a new substituted alkene. This palladium-catalyzed process involves the reaction of the vinyl chloride with an alkene in the presence of a base. It is a powerful tool for extending the carbon framework and introducing vinyl functionalities.

Table 1: Potential Cross-Coupling Reactions at the C2 Position

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-3-(bromomethyl)-1-benzofuran |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Alkynyl-3-(bromomethyl)-1-benzofuran |

| Heck | CH₂=CHR' | Pd(OAc)₂ / PPh₃ / Et₃N | 2-Vinyl-3-(bromomethyl)-1-benzofuran |

The bromomethyl group at the C3 position is highly susceptible to nucleophilic substitution, making it an ideal site for alkylation and arylation reactions. This reactivity is analogous to that of benzyl (B1604629) bromide, proceeding readily through an SN2 mechanism.

Alkylation: Reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) allows for the direct introduction of alkyl groups. This transformation replaces the bromine atom with a new carbon chain, providing access to a wide array of 3-alkylated benzofuran derivatives.

Arylation: While direct Friedel-Crafts arylation using the bromomethyl group as an electrophile can be challenging, alternative methods are effective. Coupling with organometallic aryl reagents or using the bromomethyl group to alkylate electron-rich aromatic or heteroaromatic compounds under appropriate conditions can yield 3-arylmethyl-1-benzofuran structures.

Formation of Carbon-Heteroatom Bonds (N, O, S, P)

The high reactivity of the bromomethyl group is particularly useful for forming bonds with various heteroatom nucleophiles. These reactions are typically straightforward nucleophilic substitutions.

Ether Synthesis: In a classic Williamson ether synthesis, this compound reacts with alkoxides (RO⁻) or phenoxides (ArO⁻) to yield the corresponding ether derivatives. The reaction is typically carried out by treating an alcohol or phenol (B47542) with a base (e.g., NaH, K₂CO₃) to generate the nucleophile in situ, which then displaces the bromide.

Thioether Synthesis: Similarly, thioethers can be prepared by reacting the bromomethyl compound with thiolates (RS⁻ or ArS⁻). These nucleophiles are readily formed by treating thiols with a mild base. The resulting 3-(alkylthiomethyl)- or 3-(arylthiomethyl)-benzofurans are valuable for their biological activities and as synthetic intermediates.

Table 2: Synthesis of Ether and Thioether Derivatives

| Derivative Type | Nucleophile Source | Typical Base | Product Structure |

|---|---|---|---|

| Ether | R-OH / Ar-OH | NaH, K₂CO₃ | 2-Cl-Benzofuran-CH₂-O-R/Ar |

| Thioether | R-SH / Ar-SH | Et₃N, K₂CO₃ | 2-Cl-Benzofuran-CH₂-S-R/Ar |

Amine Synthesis: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amine derivatives. To synthesize primary amines, the Gabriel synthesis, involving reaction with potassium phthalimide (B116566) followed by hydrolysis, or reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or H₂/Pd), is often preferred to avoid over-alkylation.

Amide Synthesis: Amide derivatives can be prepared by reacting the synthesized primary or secondary amines with acyl chlorides or anhydrides. Alternatively, direct reaction with the nitrogen of an amide can be achieved, although this often requires strong basic conditions to deprotonate the amide first.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The dual reactivity of this compound and its derivatives makes it a powerful precursor for constructing novel, fused heterocyclic systems. These reactions often involve an intramolecular cyclization step, where a nucleophilic center, installed through one of the derivatization strategies mentioned above, attacks an electrophilic site on the benzofuran scaffold.

One potential strategy involves a two-step sequence. First, a nucleophilic group is introduced by substituting the bromomethyl moiety. For instance, reaction with a binucleophile like 2-aminophenol (B121084) would yield an intermediate containing both a nucleophilic hydroxyl group and a secondary amine. This intermediate could then be induced to cyclize. For example, an intramolecular nucleophilic attack from the ortho-hydroxyl group onto the C2-chloro position, potentially facilitated by a copper or palladium catalyst, would lead to the formation of a new fused six-membered ring, creating a benzofuro[3,2-b] chemicalbook.comresearchgate.netbenzoxazine system.

Another approach is to utilize the C2-chloro position first. A Sonogashira coupling with an alkyne bearing a terminal nucleophile (e.g., a hydroxyl or amino group) would create an intermediate primed for cyclization. Subsequent base- or metal-catalyzed intramolecular addition of the nucleophile across the alkyne (a 5- or 6-endo-dig cyclization) could generate fused furan (B31954) or pyran rings, resulting in systems like furo[2,3-b]benzofurans or pyrano[2,3-b]benzofurans.

These cyclization strategies highlight the synthetic utility of this compound in rapidly building molecular complexity and accessing novel polycyclic heteroaromatic frameworks.

Applications as a Building Block in Multistep Organic Synthesis

The presence of both a reactive benzylic bromide and a less reactive vinyl chloride on the benzofuran core makes this compound an ideal starting material for multistep synthetic sequences. The disparate reactivity of the C-Br and C-Cl bonds allows for a stepwise functionalization approach, where the bromomethyl group can first be targeted through nucleophilic substitution reactions, followed by subsequent modifications at the C-2 position via transition metal-catalyzed cross-coupling reactions. This orthogonal reactivity is a cornerstone of its utility in constructing complex molecular frameworks.

In a typical synthetic strategy, the highly reactive bromomethyl group at the C-3 position readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and alcohols. This initial step introduces a diverse range of side chains, which can be further elaborated upon in subsequent synthetic steps. Following the functionalization of the bromomethyl group, the chloro substituent at the C-2 position can be targeted using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl moieties at this position, significantly increasing the molecular complexity of the resulting derivatives.

This stepwise approach provides a powerful tool for the synthesis of libraries of substituted benzofuran derivatives for applications in medicinal chemistry and materials science. For instance, the synthesis of potential kinase inhibitors could involve an initial nucleophilic substitution with a pharmacologically relevant amine, followed by a Suzuki coupling to introduce a substituted aryl group to modulate the compound's electronic and steric properties for optimal target engagement.

Below is a representative table illustrating the application of this compound in hypothetical multistep synthetic sequences:

| Starting Material | Step 1: Reagent and Conditions | Intermediate Product | Step 2: Reagent and Conditions | Final Product |

| This compound | Aniline, K₂CO₃, Acetonitrile, reflux | 3-((Phenylamino)methyl)-2-chloro-1-benzofuran | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 80 °C | 3-((Phenylamino)methyl)-2-phenyl-1-benzofuran |

| This compound | Sodium thiophenoxide, DMF, rt | 3-((Phenylthio)methyl)-2-chloro-1-benzofuran | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 3-((Phenylthio)methyl)-2-(phenylethynyl)-1-benzofuran |

Chemoselective Transformations Targeting Specific Functional Groups

The differential reactivity of the bromomethyl and chloro groups in this compound is the key to its utility in chemoselective transformations. The benzylic C-Br bond is significantly more susceptible to nucleophilic attack than the vinylic C-Cl bond. This allows for selective functionalization of the bromomethyl group under conditions that leave the chloro group intact.

For example, nucleophilic substitution reactions with soft nucleophiles like amines and thiols can be carried out at or below room temperature, conditions under which the C-Cl bond is generally unreactive. This chemoselectivity enables the isolation of monosubstituted products where only the bromomethyl group has been modified.

Conversely, the chloro group at the C-2 position can be selectively targeted using palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to favor the reaction at the C-Cl bond while minimizing any competing reactions at the C-3 side chain, especially if it contains functional groups that could potentially interact with the catalyst. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition of the palladium catalyst to the C-Cl bond.

It is also conceivable that under specific, forcing conditions, or with highly reactive nucleophiles, substitution at the C-2 position could occur, although this is generally less favored than cross-coupling reactions. The ability to selectively address either functional group provides a high degree of control and flexibility in the synthesis of complex benzofuran derivatives.

The following table provides examples of chemoselective transformations on this compound:

| Targeted Functional Group | Reaction Type | Reagents and Conditions | Product | Selectivity |

| Bromomethyl group | Nucleophilic Substitution | Piperidine, K₂CO₃, DMF, 25 °C | 3-(Piperidin-1-ylmethyl)-2-chloro-1-benzofuran | High selectivity for the bromomethyl group |

| Chloro group | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100 °C | 3-(Bromomethyl)-2-(4-methoxyphenyl)-1-benzofuran | High selectivity for the chloro group |

| Bromomethyl group | Nucleophilic Substitution | Sodium methanethiolate, THF, 0 °C | 3-((Methylthio)methyl)-2-chloro-1-benzofuran | High selectivity for the bromomethyl group |

| Chloro group | Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N, Toluene, 70 °C | 3-(Bromomethyl)-2-((trimethylsilyl)ethynyl)-1-benzofuran | High selectivity for the chloro group |

Spectroscopic and Structural Characterization Methodologies for 3 Bromomethyl 2 Chloro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 3-(Bromomethyl)-2-chloro-1-benzofuran can be achieved.

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted 1H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzofuran (B130515) ring system and the methylene (B1212753) protons of the bromomethyl group.

The aromatic region is expected to show a complex pattern of multiplets for the four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7). The exact chemical shifts are influenced by the electron-donating oxygen atom of the furan (B31954) ring and the electron-withdrawing chloro and bromomethyl substituents. Typically, these protons would resonate in the range of δ 7.2-7.8 ppm. The coupling constants between adjacent aromatic protons (ortho-coupling, 3JHH) are typically in the range of 7-9 Hz, while meta- (4JHH) and para- (5JHH) couplings are much smaller (0-3 Hz).

A key diagnostic signal would be a singlet corresponding to the two protons of the bromomethyl group (-CH2Br). The electronegativity of the adjacent bromine atom would deshield these protons, causing them to resonate at a downfield chemical shift, predicted to be in the region of δ 4.5-5.0 ppm. The integration of this signal would correspond to two protons.

Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.5 - 7.8 | d or dd | ortho and meta coupling |

| H-5 | 7.2 - 7.5 | t or td | ortho and meta coupling |

| H-6 | 7.2 - 7.5 | t or td | ortho and meta coupling |

| H-7 | 7.4 - 7.7 | d or dd | ortho and meta coupling |

| -CH2Br | 4.5 - 5.0 | s | N/A |

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar substituted benzofuran structures and known substituent effects. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The 13C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbon atoms of the benzofuran ring will appear in the aromatic region (δ 110-160 ppm). The quaternary carbons, including C-2, C-3, C-3a, and C-7a, can be distinguished from the protonated carbons. The presence of the electronegative chlorine atom at the C-2 position will cause a significant downfield shift for this carbon. Similarly, the C-3 carbon, bonded to the bromomethyl group, will also be shifted downfield. The carbon of the bromomethyl group (-CH2Br) is expected to appear in the upfield region of the spectrum, typically around δ 25-35 ppm.

Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3 | 115 - 125 |

| C-3a | 125 - 135 |

| C-4 | 120 - 130 |

| C-5 | 120 - 130 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 150 - 160 |

| -CH2Br | 25 - 35 |

Note: These are predicted values based on additive rules and comparison with related structures. Quaternary carbons (C-2, C-3, C-3a, C-7a) would be identified by their generally lower intensity and absence in a DEPT-135 experiment.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of advanced NMR experiments would be employed.

DEPT (Distortionless Enhancement by Polarization Transfer): A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) carbons. For this compound, a DEPT-135 spectrum would show a negative signal for the -CH2Br carbon and positive signals for the four aromatic CH carbons. The quaternary carbons (C-2, C-3, C-3a, and C-7a) would be absent in the DEPT spectra. A DEPT-90 experiment would exclusively show the signals for the methine (CH) carbons.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring. The absence of any cross-peaks to the -CH2Br signal would confirm it as an isolated spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the carbon signals for the four aromatic CH groups and the -CH2Br group.

Vibrational Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific chemical bonds and functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The C=C stretching vibrations of the aromatic and furan rings would give rise to a series of sharp bands in the 1450-1600 cm-1 region. The C-O-C stretching of the furan ring would likely be observed in the 1000-1300 cm-1 region. The presence of the chloro and bromo substituents would be indicated by absorptions in the fingerprint region. The C-Cl stretch is typically found in the 600-800 cm-1 range, while the C-Br stretch appears at lower wavenumbers, generally between 500 and 600 cm-1.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (-CH2Br) | 2920 - 2980 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (furan ring) | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium |

The symmetric stretching vibrations of the aromatic ring system are often strong in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be observable and can help to confirm the presence of these halogens. Due to the lower symmetry of the molecule, many vibrational modes are expected to be active in both IR and Raman spectra.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm-1) | Intensity |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| Aromatic C-H Bending | 1150 - 1200 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

By combining the data from these various spectroscopic methodologies, a complete and unambiguous structural characterization of this compound can be achieved, providing a detailed picture of its atomic connectivity and chemical environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₉H₆BrClO), mass spectrometry provides definitive confirmation of its elemental composition and offers insights into its fragmentation pathways.

The presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes results in a characteristic isotopic pattern for the molecular ion peak. The relative abundance of these isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl and 1:1 for ⁷⁹Br:⁸¹Br) leads to a distinctive cluster of peaks for any fragment containing these halogens. This isotopic signature is a key identifier for halogenated compounds. docbrown.info

While experimental mass spectra for this compound are not widely published, predicted m/z values for various adducts can be calculated. uni.lu These predictions are crucial for identifying the compound in complex mixtures when analyzed by high-resolution mass spectrometry.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 244.93634 |

| [M+Na]⁺ | 266.91828 |

| [M-H]⁻ | 242.92178 |

| [M+NH₄]⁺ | 261.96288 |

| [M+K]⁺ | 282.89222 |

| [M]⁺ | 243.92851 |

| [M]⁻ | 243.92961 |

The fragmentation of this compound under electron ionization would likely proceed through the loss of the bromine atom, the chlorine atom, or the bromomethyl group, leading to the formation of stable carbocation fragments. The analysis of these fragmentation patterns is instrumental in confirming the compound's structure. The study of other chlorinated benzofuran derivatives by mass spectrometry has shown that the fragmentation can be complex, but provides valuable structural information. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The benzofuran ring system is the primary chromophore in this compound, responsible for its characteristic UV absorption spectrum.

The parent compound, benzofuran, exhibits distinct absorption bands in the UV region. nist.gov The substitution pattern on the benzofuran core in this compound, with a chloro group at the 2-position and a bromomethyl group at the 3-position, is expected to influence the wavelengths and intensities of these absorptions. These substituents can act as auxochromes, causing shifts in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Expected Electronic Transitions for Substituted Benzofurans

| Transition Type | Approximate Wavelength Range (nm) | Description |

| π → π | 240-280 | High-energy transition within the aromatic system |

| π → π | 280-320 | Lower-energy transition within the aromatic system |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous elucidation of the molecular structure.

While the specific crystal structure of this compound has not been reported, analysis of related benzofuran derivatives provides a clear indication of the type of structural information that can be obtained. nih.govresearchgate.netvensel.org For instance, the crystal structure of a related compound, 3-(4-Bromophenylsulfinyl)-5-chloro-2-methyl-1-benzofuran, reveals a nearly planar benzofuran unit. nih.gov

A crystallographic study of this compound would determine the planarity of the benzofuran ring system and the orientation of the bromomethyl and chloro substituents. It would also reveal details about how the molecules pack in the crystal lattice, including any potential intermolecular interactions such as halogen bonding or π–π stacking.

Representative Crystallographic Data for a Substituted Benzofuran Derivative nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀BrClO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4192 (1) |

| b (Å) | 9.9185 (2) |

| c (Å) | 11.7755 (2) |

| α (°) | 100.681 (1) |

| β (°) | 92.113 (1) |

| γ (°) | 104.168 (1) |

| Volume (ų) | 711.67 (2) |

| Z | 2 |

This data illustrates the precision with which molecular and crystal structures can be defined through X-ray crystallography, providing a solid foundation for understanding the compound's properties in the solid state.

Theoretical and Computational Chemistry Studies of 3 Bromomethyl 2 Chloro 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 3-(Bromomethyl)-2-chloro-1-benzofuran at the electronic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its physical and chemical behavior.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and atomic charges. For halogenated benzofurans, DFT studies help in elucidating how the presence of bromine and chlorine substituents influences the electronic environment of the benzofuran (B130515) core.

Table 1: Representative Data from DFT Calculations on a Substituted Benzofuran Derivative (Note: This table is illustrative and based on data for a related benzofuran derivative, as specific data for this compound is not available in the reviewed literature.)

| Parameter | Calculated Value |

| Total Energy (Hartree) | -1250.45 |

| Dipole Moment (Debye) | 3.21 |

| C1-C2 Bond Length (Å) | 1.375 |

| C2-Cl Bond Length (Å) | 1.742 |

| C3-C(CH2Br) Bond Length (Å) | 1.498 |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, these methods can be used to obtain highly accurate electronic energies and properties. For this compound, high-level ab initio calculations could be employed to benchmark the results obtained from DFT and to provide a more precise understanding of its electronic structure.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques would be employed to explore the conformational landscape of this compound. The presence of the flexible bromomethyl group at the 3-position allows for different spatial orientations (conformers) of this group relative to the rigid benzofuran ring. Conformational analysis involves systematically rotating the single bonds and calculating the energy of each resulting conformer. This analysis helps to identify the lowest energy (most stable) conformers and the energy barriers between them. Understanding the preferred conformation is essential as it influences the molecule's reactivity and its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for a Halogenated Benzofuran (Note: This table is illustrative and based on data for a related benzofuran derivative, as specific data for this compound is not available in the reviewed literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.64 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) indicate electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would highlight the electrostatic potential around the halogen atoms, the oxygen atom, and the aromatic ring, providing insights into its intermolecular interactions and reactivity.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions and to elucidate their mechanisms. For a reactive molecule like this compound, which contains a good leaving group (bromide), computational methods could be used to study its substitution reactions. This involves calculating the energy profile of the reaction pathway, which connects the reactants, transition states, intermediates, and products.

The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. These calculations would provide a detailed, atomistic understanding of the reaction mechanisms involving this compound, which is invaluable for designing new synthetic routes and for understanding its chemical behavior.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

As of the latest available research, specific theoretical and computational studies detailing the prediction of spectroscopic parameters for this compound are not present in publicly accessible scientific literature. While computational methods such as Density Functional Theory (DFT) are widely employed for predicting spectroscopic data (including NMR, IR, and UV-Vis spectra) for a variety of organic molecules, dedicated research on this particular compound has not been identified.

Computational chemistry serves as a powerful tool for corroborating experimental findings and providing deeper insights into the electronic structure and vibrational modes of molecules. Typically, such studies involve optimizing the molecular geometry of the compound and then calculating various spectroscopic properties. These theoretical values are then compared with experimental data to validate the computational model and to aid in the assignment of spectral peaks.

For related benzofuran derivatives, researchers have successfully utilized computational approaches to predict and analyze their spectroscopic characteristics. These studies generally show a good correlation between the calculated and experimental data, which enhances the understanding of the structure-property relationships within this class of compounds. However, without specific studies on this compound, a direct comparison and detailed analysis of its spectroscopic parameters remain an area for future investigation.

Further research in this area would be beneficial for a comprehensive understanding of the spectroscopic properties of this compound. Such studies would likely involve the use of various computational methods to generate theoretical spectra, which could then be compared against experimentally obtained data to provide a complete spectroscopic profile of the molecule.

Future Research Directions and Perspectives in 3 Bromomethyl 2 Chloro 1 Benzofuran Chemistry

Development of Highly Efficient and Selective Synthetic Routes

Furthermore, achieving regioselectivity during the introduction of the bromomethyl and chloro groups is paramount. For instance, selective bromination of the methyl group at the C3 position, often accomplished using reagents like N-bromosuccinimide (NBS), is a critical step that warrants further optimization to prevent side reactions. nih.govnih.gov The development of catalyst systems that can control both the cyclization and subsequent halogenations in a single, streamlined process represents a significant but worthwhile challenge.

| Synthetic Approach | Potential Advantages for Future Development | Key Research Focus |

| Transition-Metal Catalysis (Pd, Cu, Ni) | High efficiency, functional group tolerance, potential for one-pot reactions. acs.org | Designing ligands to enhance selectivity; developing bimetallic systems for cascade reactions. acs.org |

| Catalyst-Free Synthesis | Reduced cost, lower toxicity, simplified purification. nih.gov | Exploring novel solvent systems (e.g., deep eutectic solvents) and reaction conditions to promote cyclization. nih.govacs.org |

| Photocatalysis/Electrochemistry | Mild reaction conditions, unique reactivity pathways, improved sustainability. jbiochemtech.com | Identifying suitable photosensitizers or electrochemical setups for benzofuran (B130515) ring formation and halogenation. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The unique arrangement of functional groups in 3-(bromomethyl)-2-chloro-1-benzofuran—a nucleophilic substitution-prone bromomethyl group and a chloro-substituted electron-deficient furan (B31954) ring—opens the door to novel chemical transformations. smolecule.comnih.gov The bromomethyl group is a versatile handle for introducing a wide array of functionalities through reactions with various nucleophiles (amines, alcohols, thiols), enabling the creation of diverse molecular libraries. nih.govnih.gov

Future research should venture beyond simple substitution reactions to explore more complex and unprecedented transformations. For example, the interplay between the two halogen atoms could be exploited in dual-functionalization reactions. The development of orthogonal strategies, where the bromomethyl and chloro groups can be addressed sequentially under different reaction conditions, would be a powerful tool for synthetic chemists. Additionally, investigating the potential for this scaffold to participate in cascade reactions, where an initial reaction at the bromomethyl site triggers a subsequent transformation involving the benzofuran ring or the chloro substituent, could lead to the rapid construction of complex polycyclic systems. researchgate.net The application of this scaffold in [3+2] cycloaddition reactions could also yield novel spiroheterocyclic compounds. mdpi.com

Advanced Derivatization for the Construction of Chemically Complex Architectures

Building upon its versatile reactivity, this compound is an ideal starting point for advanced derivatization. The goal is to move beyond simple analogues and construct chemically complex, three-dimensional architectures that are often found in biologically active natural products. Derivatization is a key strategy to enhance the properties of a molecule for analysis or to improve its biological activity. researchgate.netgcms.czresearch-solution.comresearchgate.net

Future efforts should focus on using the bromomethyl group as an anchor for introducing large, intricate molecular fragments. This could involve multi-component reactions or sophisticated cross-coupling strategies like the Suzuki-Miyaura reaction to form new carbon-carbon bonds. nih.gov The chloro group at the C2 position, while less reactive than the bromomethyl group, can also serve as a handle for modification under more forcing conditions, potentially through transition-metal-catalyzed cross-coupling reactions. This sequential or programmed derivatization at two distinct sites on the molecule would enable the synthesis of highly functionalized benzofurans with precisely controlled architectures. nih.gov

In-depth Computational Studies for Rational Reaction Design and Prediction

Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the regioselectivity of synthetic transformations, and rationalize the stability of reaction intermediates. bohrium.com Such studies can significantly reduce the amount of empirical experimentation required to optimize reaction conditions.

A key area for future computational work is the modeling of transition states for various nucleophilic substitution and cross-coupling reactions involving this scaffold. This would provide invaluable insights into the energy barriers of different reaction pathways, allowing for the rational selection of catalysts and reagents to achieve desired outcomes. Furthermore, molecular docking studies can predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. mdpi.comresearchgate.net These in-silico predictions can guide the design of new derivatives with enhanced biological activity, accelerating the drug discovery process.

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating activation energies. bohrium.com | Rational design of selective synthetic routes; prediction of novel reactivity. |

| Molecular Docking | Simulating binding interactions with biological macromolecules. researchgate.net | Prioritizing synthetic targets for medicinal chemistry applications; understanding structure-activity relationships. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions, including halogen bonds. | Quantifying the strength and nature of halogen bonding involving the Cl and Br atoms. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The translation of novel chemical syntheses from the laboratory to larger-scale production often faces challenges related to safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers solutions to many of these issues. youtube.com The application of flow chemistry to the synthesis and derivatization of this compound is a promising avenue for future research.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted safely at higher temperatures and pressures, which can significantly reduce reaction times. youtube.com This technology is particularly well-suited for handling hazardous reagents or unstable intermediates, as they can be generated and consumed on-demand in small volumes within the closed system. youtube.comacs.org Integrating flow reactors with automated platforms would enable the rapid synthesis and screening of large libraries of this compound derivatives, accelerating the discovery of new compounds with desirable properties.

Application of Sustainable and Green Chemical Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound should prioritize the development of environmentally benign synthetic and derivatization methods. scienceopen.com This includes the use of greener solvents, such as water or deep eutectic solvents, to replace traditional volatile organic compounds. nih.govacs.org

Catalyst-free reaction conditions and the use of heterogeneous catalysts that can be easily recovered and recycled are also key areas of focus. nih.govorganic-chemistry.org Electrochemical synthesis represents another attractive green alternative, as it uses electricity as a "reagent" to drive reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. jbiochemtech.com Applying these sustainable approaches to the synthesis of the benzofuran core and its subsequent derivatization will not only reduce the environmental impact but also enhance the economic feasibility of producing these compounds. bohrium.com

Investigation of Halogen Bonding Interactions in Molecular Recognition and Catalysis

The presence of both chlorine and bromine atoms makes this compound a fascinating subject for the study of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole. acs.orgacs.org

Future research should systematically investigate the capacity of the chloro and bromo substituents in this molecule to act as halogen bond donors. The strength of these interactions typically increases with the polarizability of the halogen (I > Br > Cl). acs.org These investigations could have profound implications in several areas:

Crystal Engineering: Understanding how these halogen bonds direct the self-assembly of molecules in the solid state could enable the design of crystalline materials with specific properties. mdpi.com

Medicinal Chemistry: Halogen bonds are increasingly recognized as important interactions in ligand-protein binding. smolecule.com Exploiting the halogen bonding potential of this scaffold could lead to the development of more potent and selective therapeutic agents.

Catalysis: Halogen bonding can be used to stabilize transition states or activate substrates in chemical reactions, opening up possibilities for organocatalysis.

The interplay between the two different halogens and their potential to engage in cooperative or competitive halogen bonding presents a rich area for fundamental and applied research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)-2-chloro-1-benzofuran, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Bromination : Introduce the bromomethyl group via nucleophilic substitution using brominating agents (e.g., NBS or allylic bromides) under inert conditions. For example, paramagnetic allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethylpyrrole) can be used in acetonitrile at controlled temperatures .

- Purification : Column chromatography (e.g., benzene or ethyl acetate/hexane systems) and recrystallization (e.g., slow evaporation in ethyl acetate) are critical for isolating high-purity products .

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry of oxidizing agents (e.g., 3-chloroperoxybenzoic acid for sulfoxidation), and maintain low temperatures to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

- Key Techniques :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzofuran aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected at m/z 259.90 for CHBrClO) .

- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch ~500–600 cm) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound derivatives?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at low temperatures (e.g., 173 K) to minimize thermal motion .

- Structure Solution : Employ direct methods (SHELXS) or Patterson techniques for phase determination. For refinement, use SHELXL with riding models for H atoms and anisotropic displacement parameters for heavy atoms (Br, Cl) .

- Validation : Check data-to-parameter ratios (>15:1) and R-factors (<0.05 for high-resolution data). For example, Choi et al. achieved for a sulfonyl derivative .

Q. What strategies address contradictions in crystallographic data between calculated and observed structures for halogen-substituted benzofurans?

- Approaches :

- Disorder Modeling : Refine split positions for disordered atoms (e.g., bromine in flexible substituents) using PART instructions in SHELXL .

- Hydrogen Placement : Optimize methyl H positions with rotational refinement and fixed C-H distances (0.95–0.98 Å) .

- Restraints : Apply geometric restraints to bond lengths/angles if data quality is limited (e.g., high values) .

Q. How do π-π and halogen bonding interactions influence the solid-state packing of this compound analogs?

- Analysis :

- π-π Stacking : Measure centroid-to-centroid distances (e.g., 3.8–4.2 Å in triclinic systems) and dihedral angles (<10° for parallel stacking) .

- Halogen Bonds : Br···Cl/Br interactions (3.3–3.5 Å) stabilize layered packing. Use ORTEP-3 to visualize these interactions, noting symmetry-related contacts (e.g., -x+1, -y+1 motifs) .

- Example : In 3-(4-bromophenylsulfinyl) derivatives, Br···Br interactions (3.487 Å) contribute to herringbone packing .

Q. What are the challenges in synthesizing this compound derivatives via sulfoxidation, and how to optimize reaction conditions?

- Key Considerations :

- Oxidant Selection : Use 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K to prevent over-oxidation to sulfones .

- Solvent Effects : Polar aprotic solvents (e.g., CHCN) improve reaction homogeneity for alkylation steps .

- Workup : Neutralize excess acid with NaHCO, followed by MgSO drying and vacuum concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.